Cas no 23249-21-0 (But-2-enedioic Acid;n,n-dimethyl-3-(3-methyl-1-phenyl-2h-indol-3-yl)propan-1-amine)

But-2-enedioic Acid;n,n-dimethyl-3-(3-methyl-1-phenyl-2h-indol-3-yl)propan-1-amine structure
23249-21-0 structure
Product name:But-2-enedioic Acid;n,n-dimethyl-3-(3-methyl-1-phenyl-2h-indol-3-yl)propan-1-amine
CAS No:23249-21-0
MF:C20H26N2.C4H4O4
MW:410.506
CID:1413828
PubChem ID:5381029

But-2-enedioic Acid;n,n-dimethyl-3-(3-methyl-1-phenyl-2h-indol-3-yl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • but-2-enedioic acid,N,N-dimethyl-3-(3-methyl-1-phenyl-2H-indol-3-yl)propan-1-amine
    • but-2-enedioic acid
    • N,N-dimethyl-3-(3-methyl-1-phenyl-2H-indol-3-yl)propan-1-amine
    • NSC109026
    • NSC-109026
    • 23249-21-0
    • But-2-enedioic Acid;n,n-dimethyl-3-(3-methyl-1-phenyl-2h-indol-3-yl)propan-1-amine
    • Inchi: InChI=1S/C20H26N2.C4H4O4/c1-20(14-9-15-21(2)3)16-22(17-10-5-4-6-11-17)19-13-8-7-12-18(19)20;5-3(6)1-2-4(7)8/h4-8,10-13H,9,14-16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
    • InChI Key: YFOONQGIWRMSDH-BTJKTKAUSA-N
    • SMILES: CC1(CN(C2=CC=CC=C21)C3=CC=CC=C3)CCCN(C)C.C(=CC(=O)O)C(=O)O

Computed Properties

  • Exact Mass: 410.2207
  • Monoisotopic Mass: 410.221
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 7
  • Complexity: 467
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 81.1A^2

Experimental Properties

  • Boiling Point: 402.7°Cat760mmHg
  • Flash Point: 402.7°Cat760mmHg
  • PSA: 81.08
  • LogP: 4.21460

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